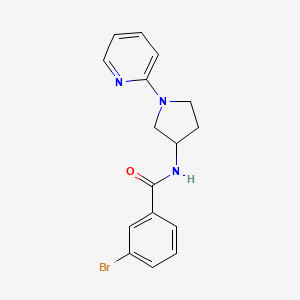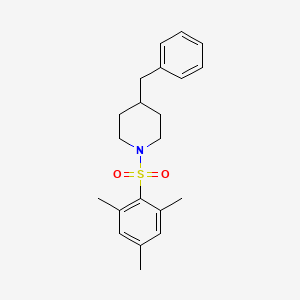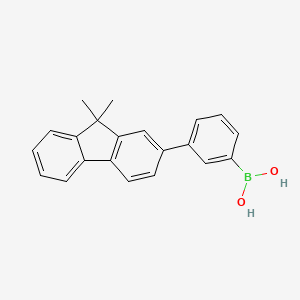
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid” is an organic compound and a pharmaceutical intermediate . It has a CAS Number of 1092840-71-5 and a molecular weight of 314.19 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The conventional synthesis method for this compound involves using 9,9-dimethyl-2-bromofluorene as the starting material . A strong base, such as butyllithium, is used to remove the bromine, resulting in the corresponding phenyllithium reagent . This is then added to the appropriate trimethyl borate or triisopropyl borate, followed by the addition of acid to promote a 1,2-migration of boron . During this process, the other two ester bonds also undergo corresponding hydrolysis, resulting in boronic acid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C21H19BO2 . The InChI code for this compound is 1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 .Physical And Chemical Properties Analysis
This compound appears as a white or light yellow solid powder at room temperature and pressure . It has a molecular weight of 238.09, a melting point of 300 degrees Celsius, and a density of 1.2 .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the transformation of boronic acids on the phenyl ring. It can be easily converted into various boronic esters and participate in classic Suzuki coupling reactions to form carbon-carbon bonds, as well as Chan-Lam coupling reactions to create carbon-oxygen or carbon-nitrogen bonds .
Sensing Applications
Boronic acids, including this compound, are known for their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are exploited in sensing applications, which can be homogeneous assays or heterogeneous detection, including the detection at the interface of the sensing material or within the bulk sample .
Hole Transport Materials for Perovskite Solar Cells
The introduction of fluorene into organic hole transport materials, such as this compound, has been shown to improve mobility and photovoltage in perovskite solar cells. A new small molecular hole-transporting material incorporating this structure achieved a power conversion efficiency of 19.7% with a photovoltage of 1.11 V .
Electroluminescence in Organic Electronics
Compounds containing the fluorene moiety, like this boronic acid, are used in the synthesis of materials with electroluminescent properties. These materials are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Catalysis
Boronic acids are essential in catalysis, particularly in cross-coupling reactions. They facilitate the transmetalation step with palladium (II) complexes in Suzuki–Miyaura coupling, which is widely used due to its mild and functional group tolerant reaction conditions .
Biochemical Tools
Boronic acids, including this compound, serve as biochemical tools for protein manipulation and modification, biological labeling, and cell delivery systems. Their ability to interact with diols makes them suitable for modifying biomolecules and developing therapeutics .
Mécanisme D'action
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Propriétés
IUPAC Name |
[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSDKIJFMZZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


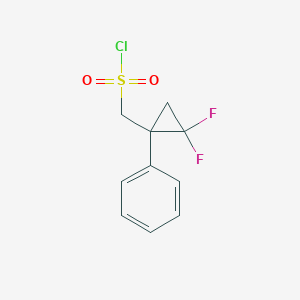
![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)
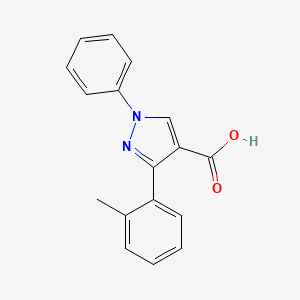
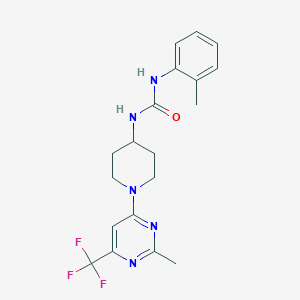
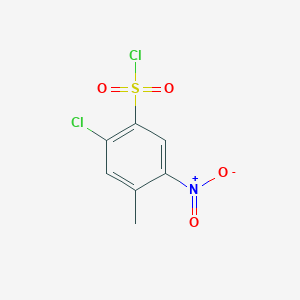
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
